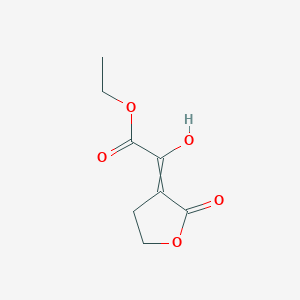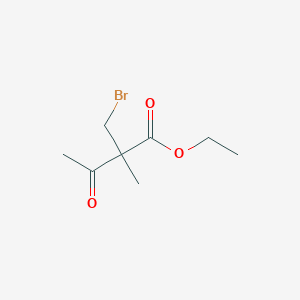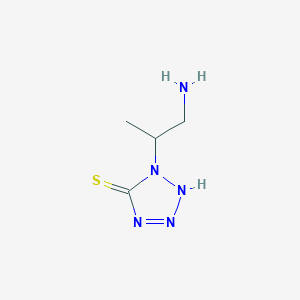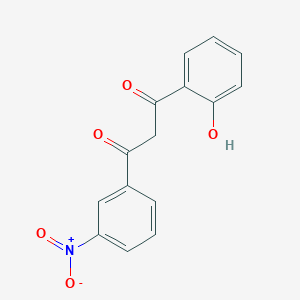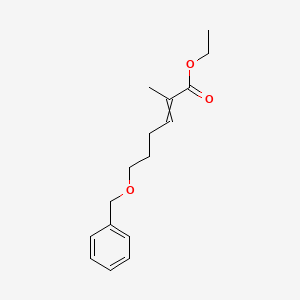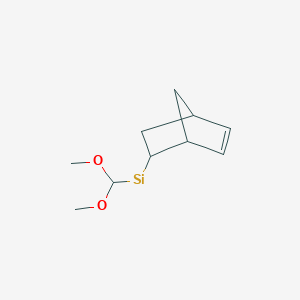![molecular formula C13H16ClNO B14329264 N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 106827-23-0](/img/structure/B14329264.png)
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound characterized by a cyclopropane ring attached to a carboxamide group, with a 3-chloro-4-(propan-2-yl)phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the 3-Chloro-4-(propan-2-yl)phenyl Group: This step involves a substitution reaction where the phenyl group is chlorinated and then alkylated with an isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-Chloro-4-(propan-2-yl)phenyl]propanamide
- N-[3-Chloro-4-(propan-2-yl)phenyl]butanamide
- N-[3-Chloro-4-(propan-2-yl)phenyl]pentanamide
Uniqueness
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts specific chemical and physical properties
Propiedades
Número CAS |
106827-23-0 |
|---|---|
Fórmula molecular |
C13H16ClNO |
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
N-(3-chloro-4-propan-2-ylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H16ClNO/c1-8(2)11-6-5-10(7-12(11)14)15-13(16)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,15,16) |
Clave InChI |
MPYRYRKGEAYVBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)NC(=O)C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
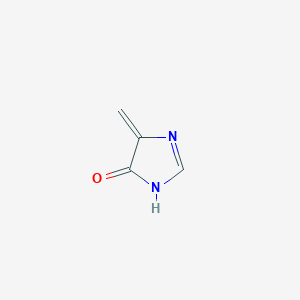
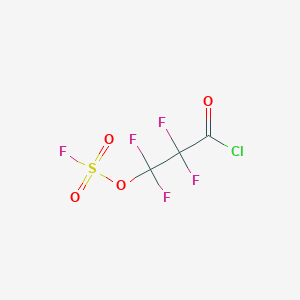
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
